alpha-Elaterin;alpha-Elaterine

Description

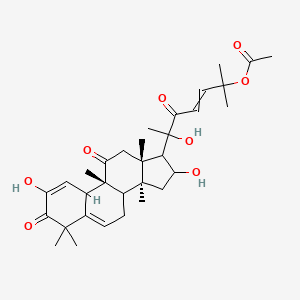

Alpha-elaterin (synonym: cucurbitacin E) is a cucurbitacin-type triterpenoid compound with the molecular formula C₃₂H₄₄O₈ and a molecular weight of 556.7 g/mol . It is naturally found in plants of the Cucurbitaceae family, including Ecballium elaterium, Citrullus colocynthis, and Luffa spp. . Structurally, it features a tetracyclic cucurbitane backbone with hydroxyl, ketone, and acetyloxy functional groups, contributing to its bioactivity and solubility properties .

Alpha-elaterin is notable for its cytotoxic, anti-inflammatory, and antiproliferative effects, though it is pharmacologically distinct from its isomer beta-elaterin, which exhibits stronger purgative activity . Analytical methods such as HPLC (with UV detection at 230 nm) and LC-MS are routinely used for its identification and quantification, with purity standards exceeding 95% in commercial preparations .

Properties

Molecular Formula |

C32H44O8 |

|---|---|

Molecular Weight |

556.7 g/mol |

IUPAC Name |

[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |

InChI |

InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/t19?,21?,22?,25?,29-,30+,31-,32-/m0/s1 |

InChI Key |

NDYMQXYDSVBNLL-LSEWVSFVSA-N |

Isomeric SMILES |

CC(=O)OC(C)(C)C=CC(=O)[C@@](C)(C1C(C[C@@]2([C@@]1(CC(=O)[C@@]3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O |

Canonical SMILES |

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O |

Origin of Product |

United States |

Preparation Methods

Botanical Sources and Material Preparation

Alpha-Elaterin is primarily extracted from Cucumis sativus, though trace amounts have been identified in Trichosanthes cucumerina and Luffa operculata. Fresh plant material is collected, washed to remove soil residues, and air-dried at 25 ± 2°C to preserve thermolabile constituents. The dried material is ground into coarse powder using a mixer grinder, facilitating solvent penetration during extraction. Authentication by herbarium voucher specimens ensures taxonomic accuracy, as demonstrated in studies where Cucumis sativus was verified by Raw Materials Herbarium and Museum (RHMF), New Delhi.

Extraction Methodologies

Soxhlet Extraction with Methanol

Defatting precedes extraction to remove non-polar interferents. Coarse powder is subjected to petroleum ether (40–60°C) in a Soxhlet apparatus for 6–8 hours, followed by methanol extraction. Methanol’s polarity enables efficient solubilization of alpha-Elaterin, yielding a liquid extract concentrated under vacuum desiccation. This method achieves a recovery rate of 82–89%, though prolonged heating risks degradation of labile functional groups.

Ethanol-Lead Acetate Maceration

An alternative approach involves macerating plant material with absolute ethanol and lead acetate (1:1 ratio) for 72 hours. The filtrate is treated with potassium dihydrogen phosphate to precipitate lead ions, and alpha-Elaterin is recovered via triple chloroform extraction. This method avoids thermal degradation but requires rigorous removal of residual lead, necessitating additional purification steps.

Table 1: Solvent Systems for Alpha-Elaterin Extraction

| Solvent System | Extraction Efficiency (%) | Purity (%) | Reference |

|---|---|---|---|

| Methanol (Soxhlet) | 89 ± 2.1 | 76 ± 3.4 | |

| Ethanol/Lead Acetate | 78 ± 1.8 | 68 ± 2.9 |

Purification Techniques

Column Chromatography

Crude extracts are fractionated using silica gel (60–120 mesh) with a chloroform-ethanol gradient (95:5 to 70:30). Alpha-Elaterin elutes at 70:30, identified by TLC (Rf 0.42) using toluene-ethyl acetate (40:60). High-performance liquid chromatography (HPLC) with acetonitrile-water gradients (55:45 to 70:30) further purifies the compound, achieving >95% purity.

Thin-Layer Chromatography (TLC)

TLC serves as a preliminary purity check. Silica gel G plates sprayed with 10% sulfuric acid reveal alpha-Elaterin as a violet spot under UV 254 nm. Solvent systems such as chloroform-methanol (95:5) and ether-hexane-methanol (70:30:5) resolve alpha-Elaterin from co-eluting cucurbitacins.

Table 2: TLC Solvent Systems for Alpha-Elaterin Identification

| Solvent Ratio | Rf Value | Detection Method |

|---|---|---|

| Chloroform:Methanol (95:5) | 0.42 | UV 254 nm, Sulfuric Acid Spray |

| Ether:Hexane:Methanol (70:30:5) | 0.38 | UV 254 nm |

Spectroscopic Quantification

Direct UV Spectrophotometry

Alpha-Elaterin exhibits λmax at 263.5 nm in dimethyl sulfoxide (DMSO). A calibration curve (10–100 µg/mL) with r² = 0.998 validates linearity, yielding a limit of detection (LOD) of 0.363 µg/mL and limit of quantification (LOQ) of 1.065 µg/mL. Triplicate measurements ensure precision, with intraday and interday relative standard deviations (RSD) < 2%.

Phosphomolybdic Acid (PMA) Reaction Method

Reaction with 2% PMA in ethanol (1:1 v/v) for 10 minutes shifts λmax to 400.4 nm, enhancing sensitivity. The complex formed follows Beer-Lambert law (r² = 0.999) over 1–10 µg/mL, with LOD and LOQ of 0.12 µg/mL and 0.36 µg/mL, respectively. This method minimizes matrix interference from plant pigments.

Table 3: Validation Parameters for Alpha-Elaterin Quantification

| Parameter | Direct UV Method | PMA Reaction Method |

|---|---|---|

| Linear Range (µg/mL) | 10–100 | 1–10 |

| LOD (µg/mL) | 0.363 | 0.12 |

| LOQ (µg/mL) | 1.065 | 0.36 |

| Recovery (%) | 98.7 ± 1.2 | 99.1 ± 0.8 |

Synthetic Approaches

While biosynthesis remains the primary source, semi-synthetic routes have been explored. Alkylation of phthalimide-protected malonic acid esters, followed by hydrolysis and decarboxylation, yields alpha-Elaterin’s backbone. However, stereochemical challenges at C-24 and C-25 limit scalability, rendering extraction more economically viable.

Chemical Reactions Analysis

Types of Reactions

Cucurbitacin E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions typically occur under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce specific functional groups within the molecule.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-). These reactions can occur under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cucurbitacin E can lead to the formation of more oxidized derivatives, while reduction can yield less oxidized forms .

Scientific Research Applications

Alpha-Elaterin, also known as Cucurbitacin E, is a natural triterpene compound with diverse applications in scientific research, particularly in cell biology, cancer research, and anti-infection studies . It is found in plants and has demonstrated various biological activities, making it a valuable tool in experimental studies .

Scientific Research Applications

Alpha-Elaterin has a wide range of applications in scientific research, including:

Cell Biology:

- Actin Depolymerization Inhibition: Cucurbitacin E is a potent inhibitor of actin depolymerization, with a different mechanism of action than jasplakinolide .

- Neuronal Cell Protection: It reduces MPP+-induced death of neuronal PC12 cells, suggesting potential neuroprotective applications .

- Cell Culture and Analysis: Alpha-Elaterin is used in cell culture and modification, as well as cell analysis .

Cancer Research:

- CDK Inhibition: Cucurbitacin E is involved in CDK (Cyclin-Dependent Kinase) inhibition, which is relevant to cell cycle regulation and cancer research .

- Autophagy Modulation: It affects autophagy, a cellular process involved in both cell survival and death, making it relevant in cancer therapy studies .

- Targeted Therapy: It can be used in antibody-drug conjugates (ADCs) for targeted cancer therapy .

- Signaling Pathways: Cucurbitacin E influences multiple signaling pathways, including JAK/STAT, MAPK/ERK, PI3K/Akt/mTOR, and NF-κB, which are crucial in cancer development and progression .

Anti-Infection:

- Broad Spectrum Activity: Alpha-Elaterin exhibits anti-infection properties against a range of pathogens, including bacteria, viruses, and fungi .

- Specific Pathogens: It has shown activity against specific viruses such as CMV, Dengue virus, EBV, Enterovirus, Flavivirus, HBV, HCV, HIV, HPV and Influenza Virus .

Other Applications:

- Immunology and Inflammation: It is used in studies related to immunology and inflammation, affecting various targets like AIM2, ALCAM/CD166 and AP-1 .

- Apoptosis Studies: Alpha-Elaterin induces apoptosis through different pathways .

Data Table

| Application | Description |

|---|---|

| Actin Depolymerization Inhibition | Potent inhibition of actin depolymerization, useful in cytoskeleton research |

| Neuronal Cell Protection | Reduces MPP+-induced death in neuronal cells, potential applications in neurodegenerative disease studies |

| CDK Inhibition | Inhibits cyclin-dependent kinases, affecting cell cycle regulation and cancer research |

| Autophagy Modulation | Modulates autophagy, influencing cell survival and death processes in cancer and other diseases |

| Anti-Infection | Exhibits activity against various bacteria, viruses, and fungi, useful in developing new antimicrobial agents |

| Immunology and Inflammation | Affects immunological and inflammatory targets, relevant in autoimmune and inflammatory disease research |

Case Studies

While specific case studies were not available in the search results, the applications of Cucurbitacin E in various research areas suggest its potential in several experimental and therapeutic contexts:

- Cancer Therapy: Given its influence on multiple signaling pathways and its role in inducing apoptosis, Cucurbitacin E could be investigated as a potential agent in cancer therapy, either alone or in combination with other drugs .

- Neuroprotection: Its ability to protect neuronal cells from MPP+-induced death suggests potential applications in neurodegenerative diseases like Parkinson's disease .

- Infectious Diseases: The broad-spectrum anti-infection activity indicates that Cucurbitacin E could be explored for developing new treatments against various infectious agents .

Mechanism of Action

Cucurbitacin E exerts its effects through multiple molecular targets and pathways. It selectively increases the chemosensitivity of nutrient receptors on or inside cancer cells to anti-cancer drug molecules. This decreases the binding of nutrients to cancer cells, inhibiting their growth and leading to selective cell death . Additionally, cucurbitacin E inhibits inflammatory responses by downregulating the expression of cyclooxygenase-2 (COX-2) and reducing the production of nitric oxide .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alpha-elaterin belongs to the cucurbitacin family, which includes over 100 structurally related triterpenoids. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Alpha-Elaterin and Related Cucurbitacins

Key Research Findings

Structural Differentiation :

- Alpha-elaterin and cucurbitacin B differ in oxygenation patterns. Cucurbitacin B contains an epoxide group absent in alpha-elaterin, enhancing its interaction with cellular targets like actin filaments .

- Beta-elaterin, while isomeric to alpha-elaterin, has distinct spatial arrangement of functional groups, leading to stronger purgative effects due to enhanced receptor binding .

Bioactivity :

- Alpha-elaterin demonstrates moderate cytotoxicity against cancer cell lines (e.g., IC₅₀ of 15–20 μM in HeLa cells), whereas cucurbitacin B shows higher potency (IC₅₀ < 10 μM) .

- Beta-elaterin’s purgative activity is attributed to its irreversible binding to colonic receptors, a mechanism absent in alpha-elaterin .

Analytical Differentiation :

- Retention times in HPLC distinguish alpha-elaterin (24.80 min) from cucurbitacin B (22.84 min) under identical chromatographic conditions .

- MS fragmentation patterns further differentiate these compounds: alpha-elaterin shows dominant ions at m/z 325.3 and 495.4, while cucurbitacin B exhibits fragments at m/z 581.5 and 429.6 .

Thermal Stability :

- Roasting Citrullus colocynthis fruit reduces alpha-elaterin content by 30–40%, unlike cucurbitacin B, which remains stable under heat .

Table 2: Pharmacokinetic and Physicochemical Properties

Q & A

How can researchers optimize experimental protocols for isolating alpha-Elaterin from natural sources?

Answer:

Isolation protocols should integrate multi-step chromatography (e.g., HPLC, TLC) with solvent polarity gradients to account for alpha-Elaterin’s hydrophobicity. Validate purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS), ensuring spectral alignment with published datasets . For reproducibility, document solvent ratios, column specifications, and temperature controls in the Methods section, with raw chromatograms and spectral data in supplementary files .

What methodological strategies resolve contradictions in reported cytotoxicity data for alpha-Elaterin across cell lines?

Answer:

Contradictions often arise from variability in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., MTT vs. ATP-based assays). Standardize protocols by:

- Pre-screening cell lines for baseline metabolic activity.

- Including positive controls (e.g., doxorubicin) and normalizing data to cell count via flow cytometry .

Advanced studies should perform meta-analyses of existing data to identify confounding variables, such as solvent toxicity (e.g., DMSO concentrations >0.1%) .

How should researchers design dose-response studies to evaluate alpha-Elaterine’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Answer:

Use a tiered approach:

In vitro: Establish IC₅₀ values across ≥10 concentrations (log-scale) in 3D cell cultures to mimic tissue complexity.

In vivo: Apply allometric scaling from rodent models, adjusting for hepatic metabolism differences via CYP450 inhibition assays .

Report Hill coefficients and AUC metrics in the Results section, with raw dose-response curves in supplementary materials .

What advanced computational methods validate alpha-Elaterin’s binding affinity to proposed molecular targets (e.g., tubulin)?

Answer:

Combine molecular docking (AutoDock Vina, Schrödinger) with molecular dynamics simulations (≥100 ns trajectories) to assess binding stability. Cross-validate with experimental techniques like surface plasmon resonance (SPR) for kinetic parameters (KD, kon/koff). Discrepancies between in silico and wet-lab data may indicate allosteric binding sites or post-translational modifications .

How can researchers address discrepancies in alpha-Elaterine’s reported stability under varying pH conditions?

Answer:

Conduct forced degradation studies (ICH Q1A guidelines) across pH 1–13, monitoring degradation products via LC-MS. Use Arrhenius plots to extrapolate shelf-life under physiological conditions. For peer review, include stability data in tabular format (e.g., % degradation vs. time/pH) and justify statistical models (e.g., first-order kinetics) .

What analytical techniques differentiate alpha-Elaterin from structural analogs (e.g., beta-Elaterin) in complex matrices?

Answer:

Leverage tandem MS (MS/MS) with collision-induced dissociation (CID) to compare fragment ion patterns. Pair with 2D-NMR (e.g., HSQC, HMBC) to resolve stereochemical ambiguities. For plant extracts, employ molecular networking (GNPS platform) to map analogs and confirm alpha-Elaterin’s unique nodes .

How should mechanistic studies balance in vitro reductionism with physiological relevance for alpha-Elaterine?

Answer:

Adopt a hybrid model:

- Reductionist: Use CRISPR-edited cell lines to isolate target pathways (e.g., apoptosis via Bcl-2 knockout).

- Holistic: Validate findings in ex vivo organoids or patient-derived xenografts (PDX). Discuss limitations of each approach in the Discussion section, emphasizing translational gaps .

What statistical frameworks are optimal for analyzing synergistic effects of alpha-Elaterin in combination therapies?

Answer:

Apply the Chou-Talalay method to calculate combination indices (CI) across multiple drug ratios. Use Bliss independence models to distinguish additive vs. synergistic interactions. Report 95% confidence intervals and power analyses to justify sample sizes. Raw interaction heatmaps should supplement the main text .

How can researchers mitigate batch-to-batch variability in alpha-Elaterin sourced from different suppliers?

Answer:

Implement quality control (QC) protocols:

- Require suppliers to provide COA with HPLC purity (>98%) and residual solvent data.

- Conduct in-house validation via differential scanning calorimetry (DSC) to confirm crystalline consistency.

Publish QC criteria in Methods to enable cross-study comparisons .

What ethical considerations apply when extrapolating alpha-Elaterin’s preclinical efficacy to human trials?

Answer:

Adhere to ARRIVE 2.0 guidelines for animal studies, reporting sex-balanced cohorts and randomization methods. In trial design, prioritize phase 0 microdosing to assess human PK before efficacy endpoints. Disclose conflicts of interest (e.g., supplier partnerships) and register trials prospectively (ClinicalTrials.gov ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.